molecular formula C23H18O4 B2626935 4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methoxybenzoate CAS No. 1426927-68-5

4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methoxybenzoate

Cat. No. B2626935
M. Wt: 358.393
InChI Key: JUJXHFOWGIBQHG-CXUHLZMHSA-N
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Description

The compound “4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methoxybenzoate” is an organic compound with the molecular formula C23H18O4 . It has a molecular weight of 358.39 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C23H18O4/c1-26-20-14-10-19(11-15-20)23(25)27-21-12-7-17(8-13-21)9-16-22(24)18-5-3-2-4-6-18/h2-16H,1H3/b16-9+ .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 . Other properties such as boiling point, vapour pressure, enthalpy of vaporization, flash point, and index of refraction are not available . It has 5 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .

Scientific Research Applications

Synthesis and Characterization

The chemical compound 4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methoxybenzoate and its derivatives are frequently synthesized in the context of exploring new materials with potential bioactive properties. For example, studies have focused on the synthesis of phenolic derivatives from natural sources, revealing the structural complexity and diverse potential applications of such compounds in medicinal chemistry. These studies often involve elaborate synthesis methods, including the use of spectroscopic techniques for structural elucidation, showcasing the compound's relevance in the development of novel therapeutic agents (Huang et al., 2015).

Antimicrobial Activity

Research into the antimicrobial properties of derivatives of 4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methoxybenzoate has been conducted, with some compounds showing promising activity against various microbial strains. The exploration of new derivatives through chemical synthesis aims to identify compounds with enhanced antimicrobial efficacy, potentially leading to new therapeutic options for treating infectious diseases (Kumar et al., 2012).

Bioactive Compound Discovery

The search for bioactive compounds from marine-derived fungi has led to the isolation of phenyl ether derivatives related to 4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methoxybenzoate. These studies highlight the compound's significance in natural product research, where it serves as a basis for discovering new molecules with potential antioxidant activities. Such research underscores the importance of natural sources in providing novel compounds for pharmaceutical development (Xu et al., 2017).

Molecular Docking Studies

Molecular docking and quantum chemical calculations have been employed to explore the interactions between derivatives of 4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methoxybenzoate and biological targets. These studies provide insights into the compound's potential as a lead structure for developing new drugs, highlighting its role in the design of molecules with specific biological activities (Viji et al., 2020).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O4/c1-26-20-14-10-19(11-15-20)23(25)27-21-12-7-17(8-13-21)9-16-22(24)18-5-3-2-4-6-18/h2-16H,1H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJXHFOWGIBQHG-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methoxybenzoate

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